Introduction: Situating Angiotensin II (1-4) within the Renin-Angiotensin System
Introduction: Situating Angiotensin II (1-4) within the Renin-Angiotensin System
An In-Depth Technical Guide to the Biological Activity of the Angiotensin II (1-4) Human Fragment
The Renin-Angiotensin System (RAS) is a pivotal hormonal cascade essential for regulating blood pressure, vascular resistance, and fluid-electrolyte balance.[1][2] Traditionally viewed as a linear pathway culminating in the production of the potent vasoconstrictor Angiotensin II (Ang II), the RAS is now understood as a complex network of bioactive peptides with diverse, and often opposing, physiological roles.[3][4] Ang II, an octapeptide, is the primary effector of the classical RAS axis, mediating its well-known effects through the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors.[1][5][6]
However, Ang II is not the final actor in this system. It serves as a substrate for various peptidases, leading to the generation of a family of smaller angiotensin fragments, including Angiotensin III (Ang II 2-8), Angiotensin IV (Ang II 3-8), and Angiotensin (1-7).[7][8] These fragments are not merely inactive degradation products; they possess distinct biological activities and receptor profiles, forming alternative axes within the RAS.[3]
This guide focuses on a less-characterized member of this family: the N-terminal tetrapeptide fragment, Angiotensin II (1-4) , with the amino acid sequence Asp-Arg-Val-Tyr. While research has concentrated heavily on Ang II and the C-terminal derived fragments, understanding the potential activity of Ang II (1-4) is crucial for a complete picture of RAS signaling and for identifying novel therapeutic targets. This document will synthesize the current understanding of Ang II metabolism, detail the established biological activities of its better-known fragments to provide context, and outline the necessary experimental frameworks to fully characterize the function of Angiotensin II (1-4).
Part 1: The Proteolytic Cascade of Angiotensin II Metabolism
The biological concentration and activity of angiotensin peptides are tightly controlled by a series of enzymatic cleavages. The generation of Ang II (1-4) is a direct result of this metabolic cascade.
Angiotensinogen, produced by the liver, is cleaved by renin to form the inactive decapeptide Angiotensin I (Ang I).[9] Angiotensin-Converting Enzyme (ACE), primarily in the lungs and kidneys, then removes a dipeptide from the C-terminus of Ang I to form the active octapeptide, Angiotensin II.[7][10]
Ang II itself is a substrate for several enzymes:
-
Aminopeptidase A (APA) cleaves the N-terminal aspartate residue from Ang II to form Angiotensin III (Ang II 2-8).[6][8]
-
Angiotensin-Converting Enzyme 2 (ACE2) , a key counter-regulatory enzyme to ACE, cleaves the C-terminal phenylalanine from Ang II to produce the vasodilator Angiotensin (1-7).[6][11][12]
-
Aminopeptidase N (APN) can then convert Angiotensin III to Angiotensin IV (Ang II 3-8).[8]
-
Prolyl endopeptidase or other endopeptidases could theoretically cleave the Tyr4-Ile5 bond of Angiotensin II to yield the Angiotensin II (1-4) fragment. While this specific pathway is less defined in the literature than the generation of Ang III or Ang (1-7), it represents the most direct enzymatic route.
The interplay between these enzymes dictates the local balance of different angiotensin peptides, which in turn determines the net physiological effect in a given tissue.
Caption: Workflow for identifying Ang II (1-4) receptor targets.
Detailed Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of Angiotensin II (1-4) for AT1, AT2, and AT4 receptors.
Principle: This assay measures the ability of the unlabeled test peptide (Ang II 1-4) to compete with a known radiolabeled ligand for binding to a specific receptor expressed in a cell membrane preparation.
Materials:
-
HEK293 or CHO cells stably transfected to express human AT1, AT2, or AT4 receptors.
-
Membrane preparation buffer (e.g., Tris-HCl, MgCl2, BSA).
-
Radiolabeled ligands: [¹²⁵I]-Sar¹,Ile⁸-Ang II (for AT1/AT2), [¹²⁵I]-Ang IV (for AT4).
-
Unlabeled Angiotensin II (1-4) peptide, solubilized appropriately. [13]* Unlabeled standards for positive control (e.g., Losartan for AT1, PD123319 for AT2, unlabeled Ang IV for AT4). [14]* Glass fiber filters and a cell harvester.
-
Gamma counter.
Step-by-Step Methodology:
-
Membrane Preparation: Grow transfected cells to confluence, harvest, and homogenize in ice-cold buffer. Centrifuge to pellet cell debris and then ultracentrifuge the supernatant to pellet the membrane fraction. Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).
-
Assay Setup: In duplicate tubes, add:
-
50 µL of assay buffer (for total binding) or a high concentration of unlabeled standard (for non-specific binding).
-
50 µL of varying concentrations of unlabeled Angiotensin II (1-4).
-
50 µL of radiolabeled ligand at a concentration near its Kd.
-
50 µL of the cell membrane preparation.
-
-
Incubation: Incubate the tubes for 60-90 minutes at room temperature to allow the binding to reach equilibrium.
-
Harvesting: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in tubes and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of Angiotensin II (1-4). Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Causality and Validation: This protocol establishes a direct physical interaction between the peptide and the receptor. The inclusion of non-specific binding controls and positive control competitors ensures that the observed effect is specific to the receptor being tested.
Detailed Protocol 2: Intracellular Calcium Mobilization Assay
Objective: To determine if Angiotensin II (1-4) acts as a functional agonist or antagonist at Gq-coupled receptors like AT1.
Principle: AT1 receptor activation leads to Gq protein activation, which stimulates phospholipase C to produce IP3. [15]IP3 triggers the release of Ca²⁺ from intracellular stores. This transient increase in cytosolic Ca²⁺ can be measured using a fluorescent calcium indicator dye.
Materials:
-
HEK293 or CHO cells expressing the AT1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Angiotensin II (positive control agonist).
-
Losartan (positive control antagonist).
-
Angiotensin II (1-4) test peptide.
-
A fluorescence plate reader with kinetic reading capability and injectors.
Step-by-Step Methodology:
-
Cell Plating: Plate the AT1-expressing cells in a 96-well, black-walled, clear-bottom plate and grow to ~90% confluence.
-
Dye Loading: Wash the cells with assay buffer. Load the cells with the calcium indicator dye (e.g., Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C, according to the dye manufacturer's protocol.
-
Washing: Gently wash the cells twice with assay buffer to remove extracellular dye. Add a final volume of assay buffer to each well.
-
Assay Measurement (Agonist Mode):
-
Place the plate in the fluorescence reader and take a baseline reading for 10-20 seconds.
-
Inject varying concentrations of Angiotensin II (1-4) into the wells.
-
Immediately begin kinetic measurement of fluorescence intensity for 60-120 seconds.
-
Include wells with Angiotensin II as a positive control.
-
-
Assay Measurement (Antagonist Mode):
-
Pre-incubate the dye-loaded cells with varying concentrations of Angiotensin II (1-4) for 10-15 minutes.
-
Place the plate in the reader, take a baseline, and then inject a known EC80 concentration of Angiotensin II.
-
Measure the fluorescence response as above. A reduction in the Ang II response indicates antagonism.
-
-
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. For agonist activity, plot the response against the log concentration of Ang II (1-4) to determine the EC50 (potency) and Emax (efficacy). For antagonist activity, calculate the inhibition of the Ang II response and determine the IC50.
Trustworthiness: This self-validating system uses a known agonist (Ang II) and antagonist (Losartan) to confirm that the cell line and assay are performing correctly, providing confidence in the results obtained for the unknown peptide.
Part 4: Potential Signaling Pathways and Pathophysiological Roles
Should Angiotensin II (1-4) be found to interact with a known receptor, its signaling pathway can be inferred and then confirmed experimentally.
-
If it binds the AT1 Receptor: An agonistic effect would trigger the canonical Gq/11 pathway, leading to vasoconstriction and cell growth signals. [15]An antagonistic effect would make it a potential therapeutic for hypertension, similar to ARBs. [16]A fascinating possibility is allosteric modulation, where it might not activate the receptor itself but could alter the binding or signaling of Angiotensin II, a mechanism suggested for Ang IV at the AT1 receptor in some contexts. [17]
Caption: Potential AT1 receptor signaling pathway for Ang II (1-4).
-
If it binds the AT4 Receptor (IRAP): Its effects might parallel those of Angiotensin IV, potentially involving vasodilation, cognitive enhancement, or anti-inflammatory actions. [18][19]The AT4 receptor is an enzyme (insulin-regulated aminopeptidase), and binding could inhibit its enzymatic activity, preventing the breakdown of other bioactive peptides. [17][18]
Conclusion and Future Directions
The biological activity of the Angiotensin II (1-4) fragment remains a significant knowledge gap in our understanding of the Renin-Angiotensin System. While it is enzymatically plausible for this peptide to be formed in vivo, its physiological role, receptor targets, and downstream signaling pathways are largely uncharacterized. The experimental roadmap detailed in this guide provides a clear, robust, and validated approach to systematically investigate its function.
Future research should focus on executing these binding and functional assays, followed by in vivo studies in animal models of cardiovascular disease if a significant biological activity is identified. Elucidating the role of Angiotensin II (1-4) could reveal a new layer of complexity within the RAS and potentially uncover novel therapeutic avenues for managing hypertension, heart failure, and renal disease.
References
-
Angiotensin II and Angiotensin Receptors 1 and 2—Multifunctional System in Cells Biology, What Do We Know? - MDPI. (2021, February 12). MDPI. [Link]
-
Angiotensin - Wikipedia. Wikipedia. [Link]
-
Angiotensin II revisited: new roles in inflammation, immunology and aging - PMC. National Center for Biotechnology Information. [Link]
-
Touyz, R. M., & Schiffrin, E. L. (2007). Angiotensin II cell signaling: physiological and pathological effects in the cardiovascular system. Journal of the American Society of Nephrology, 18(1), 10-14. [Link]
-
Angiotensin: What It Is, Causes & Function - Cleveland Clinic. (2022, June 27). Cleveland Clinic. [Link]
-
Fierro, L., et al. (2004). Chronic Production of Angiotensin IV in the Brain Leads to Hypertension That Is Reversible With an Angiotensin II AT1 Receptor Antagonist. Circulation Research, 94(7), 995-1001. [Link]
-
The role of the classical renin–angiotensin system and angiotensin-converting enzyme 2/Ang(1–7)/Mas axis in pulmonary fibrosis - Frontiers. Frontiers Media S.A.. [Link]
-
An Update on the Tissue Renin Angiotensin System and Its Role in Physiology and Pathology - MDPI. (2019, March 29). MDPI. [Link]
-
Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC. National Center for Biotechnology Information. [Link]
-
Angiotensin IV protects against angiotensin II-induced cardiac injury via AT4 receptor. Peptides, 32(10), 2123-2129. [Link]
-
Angiotensin II (Ang II) degradation pathways. Schematic representation... - ResearchGate. ResearchGate. [Link]
-
The angiotensin IV/AT4 receptor - PubMed. National Center for Biotechnology Information. [Link]
-
Angiotensin II up-regulates angiotensin I-converting enzyme (ACE), but down-regulates ACE2 via the AT1-ERK/p38 MAP kinase pathway - PubMed. National Center for Biotechnology Information. [Link]
-
Angiotensin II type 1 and type 2 receptors bind angiotensin II through different types of epitope recognition - PubMed. National Center for Biotechnology Information. [Link]
-
Technical Manual Angiotensin-converting Enzyme (ACE) Activity Assay Kit. MeiMian. [Link]
-
Targeting the Degradation of Angiotensin II With Recombinant Angiotensin-Converting Enzyme 2 | Hypertension. American Heart Association Journals. [Link]
-
Angiotensin IV AT4-receptor system in the rat kidney - American Journal of Physiology. American Physiological Society. [Link]
-
Receptor binding of angiotensin II and antagonists. Correlation with aldosterone production by isolated canine adrenal glomerulosa cells. | Circulation Research. American Heart Association Journals. [Link]
-
An Insight on Multicentric Signaling of Angiotensin II in Cardiovascular system: A Recent Update - Frontiers. Frontiers Media S.A.. [Link]
-
Angiotensin II- And IV-induced Changes in Cerebral Blood Flow. Roles of AT1, AT2, and AT4 Receptor Subtypes - PubMed. National Center for Biotechnology Information. [Link]
-
Angiotensin-II mediates ACE2 Internalization and Degradation through an Angiotensin-II type I receptor-dependent mechanism - PMC. National Center for Biotechnology Information. [Link]
-
Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf - NIH. (2025, May 5). National Center for Biotechnology Information. [Link]
-
Physiological and pathophysiological functions of different angiotensins in the brain - PMC. National Center for Biotechnology Information. [Link]
-
Structural determinants for binding to angiotensin converting enzyme 2 (ACE2) and angiotensin receptors 1 and 2 - Frontiers. Frontiers Media S.A.. [Link]
-
Angiotensin II -RIA | IBL-America. IBL-America. [Link]
-
Angiotensin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Pleiotropic AT1 Receptor Signaling Pathways Mediating Physiological and Pathogenic Actions of Angiotensin II | Molecular Endocrinology. Oxford Academic. [Link]
-
Regulation of angiotensin II receptors beyond the classical pathway. Clinical Science, 123(4), 185-194. [Link]
-
Angiotensin - You and Your Hormones. (2025, March 15). Society for Endocrinology. [Link]
-
Angiotensin-converting enzyme 2 - Wikipedia. Wikipedia. [Link]
-
The renal renin-angiotensin system | Advances in Physiology Education. American Physiological Society. [Link]
-
Angiotensin II Type 1 Receptor Blockers | Circulation. American Heart Association Journals. [Link]
Sources
- 1. An Update on the Tissue Renin Angiotensin System and Its Role in Physiology and Pathology [mdpi.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Frontiers | An Insight on Multicentric Signaling of Angiotensin II in Cardiovascular system: A Recent Update [frontiersin.org]
- 4. portlandpress.com [portlandpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | The role of the classical renin–angiotensin system and angiotensin-converting enzyme 2/Ang(1–7)/Mas axis in pulmonary fibrosis [frontiersin.org]
- 7. Angiotensin II revisited: new roles in inflammation, immunology and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. yourhormones.info [yourhormones.info]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. Frontiers | Structural determinants for binding to angiotensin converting enzyme 2 (ACE2) and angiotensin receptors [frontiersin.org]
- 12. Angiotensin-converting enzyme 2 - Wikipedia [en.wikipedia.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. ahajournals.org [ahajournals.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. The angiotensin IV/AT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
